molecular formula C11H11N5O B11700533 3-methyl-N'-[(E)-pyridin-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide

3-methyl-N'-[(E)-pyridin-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11700533
M. Wt: 229.24 g/mol
InChI Key: OZAXXYQPKSCBEZ-NTUHNPAUSA-N
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Description

3-METHYL-N’-[(E)-(PYRIDIN-2-YL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazones Hydrazones are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties

Preparation Methods

The synthesis of 3-METHYL-N’-[(E)-(PYRIDIN-2-YL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE typically involves the condensation reaction between 3-methyl-1H-pyrazole-5-carbohydrazide and pyridine-2-carbaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated for several hours, and the product is then isolated by filtration and purified by recrystallization .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically leads to the formation of corresponding carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

3-METHYL-N’-[(E)-(PYRIDIN-2-YL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. The pathways involved in its action include the modulation of signal transduction pathways, such as the NF-κB and STAT3 pathways, which are crucial in regulating inflammation and cell proliferation .

Comparison with Similar Compounds

Similar compounds to 3-METHYL-N’-[(E)-(PYRIDIN-2-YL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE include other hydrazones and pyrazole derivatives. Some of these compounds are:

  • N’-[(E)-(2,5-Dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-Fluorophenyl)methylidene]biphenyl-4-carbohydrazide

These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical reactivity and biological activity. The uniqueness of 3-METHYL-N’-[(E)-(PYRIDIN-2-YL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE lies in its specific combination of a pyrazole ring with a pyridine moiety, which imparts distinct electronic and steric properties .

Properties

Molecular Formula

C11H11N5O

Molecular Weight

229.24 g/mol

IUPAC Name

5-methyl-N-[(E)-pyridin-2-ylmethylideneamino]-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C11H11N5O/c1-8-6-10(15-14-8)11(17)16-13-7-9-4-2-3-5-12-9/h2-7H,1H3,(H,14,15)(H,16,17)/b13-7+

InChI Key

OZAXXYQPKSCBEZ-NTUHNPAUSA-N

Isomeric SMILES

CC1=CC(=NN1)C(=O)N/N=C/C2=CC=CC=N2

Canonical SMILES

CC1=CC(=NN1)C(=O)NN=CC2=CC=CC=N2

Origin of Product

United States

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